Thalidomide-Piperazine-Polyethylene Glycol 2-Amine is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later used in the treatment of various cancers, particularly multiple myeloma. The compound integrates a piperazine linker and a polyethylene glycol spacer, making it part of the Proteolysis Targeting Chimera technology, which is designed to selectively degrade target proteins in cells. This compound is classified as an E3 ligase ligand-linker conjugate, emphasizing its role in targeted protein degradation mechanisms.
The synthesis of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine involves several key steps:
The molecular formula of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine is with a molecular weight of approximately 701.6 g/mol. The structure features:
The InChI key for this compound is VTSRBWIJOVXEKY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Thalidomide-Piperazine-Polyethylene Glycol 2-Amine primarily undergoes substitution reactions due to the presence of reactive functional groups. Key aspects include:
The mechanism of action for Thalidomide-Piperazine-Polyethylene Glycol 2-Amine involves recruiting an E3 ubiquitin ligase to target proteins, leading to their ubiquitination. This process marks the proteins for degradation by the proteasome, effectively reducing their levels within the cell. This targeted approach allows for precise modulation of protein expression, which can be beneficial in therapeutic contexts where specific proteins contribute to disease progression.
The physical properties of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine include:
Chemical properties include:
Thalidomide-Piperazine-Polyethylene Glycol 2-Amine has significant applications in scientific research:
The thalidomide moiety serves as the CRBN E3 ubiquitin ligase recruiting domain, a cornerstone for PROTAC efficacy. This component exploits the intrinsic mechanism by which thalidomide and its analogs (IMiDs) selectively hijack the CRL4CRBN E3 ligase complex. Structural studies reveal that the phthalimide ring of thalidomide inserts into the tri-Trp pocket of CRBN's β-hairpin loop, inducing a neomorphic surface that enables engagement with non-native substrate proteins ("neosubstrates") [6]. This reprogramming allows the recruitment of target proteins for ubiquitination and proteasomal degradation. The compound’s CRBN-binding affinity is retained in the conjugate, critical for ternary complex formation [1] [2].
Table 1: Key Structural Features of Thalidomide-Piperazine-PEG2-NH2
Component | Chemical Attributes | Role in PROTAC |
---|---|---|
Thalidomide moiety | Phthalimide ring; CAS 2357110-14-4 | Binds CRBN E3 ligase via tri-Trp pocket; induces neosubstrate recruitment |
Piperazine ring | Heterocyclic diamine (C₄H₁₀N₂) | Enhances solubility; rigidity moderates linker flexibility |
PEG₂ spacer | Ethylene glycol repeats (─OCH₂CH₂OCH₂CH₂─) | Balances hydrophilicity & flexibility; optimizes ternary complex distance (~12-15Å) |
Terminal amine | ─NH₂ group (pKa ~9.0) | Enables conjugation to warheads via amide, carbamate, or urea linkages |
The piperazine-PEG₂ linker bridges the CRBN ligand and the terminal amine, critically influencing PROTAC topology. Piperazine introduces moderate rigidity that reduces entropic penalties during ternary complex formation, while the PEG₂ (diethylene glycol) spacer provides hydrophilicity and molecular flexibility. NMR studies suggest PEG spacers adopt extended conformations, optimally positioning the POI warhead and E3 ligase at distances (~12–15 Å) favorable for ubiquitin transfer [5] [8]. This architecture mitigates steric clashes, as confirmed by proteolytic studies showing >80% degradation efficiency for PROTACs incorporating PEG linkers versus alkyl chains [5]. The piperazine ring further enhances aqueous solubility—essential for cellular permeability—and is a metabolic stability upgrade over ester-based linkers [6] [8].
The ─NH₂ terminus (e.g., in Thalidomide-O-amido-PEG₂-NH₂·HCl, CAS 2376990-30-4) enables covalent conjugation to electrophilic groups on POI-targeting warheads. This amine reacts with carboxylic acids (forming amides), isocyanates (forming ureas), or chloroformates (forming carbamates), facilitating modular PROTAC synthesis [8] [9]. For instance, conjugation to kinase inhibitors (e.g., BTK or ALK ligands) via this amine yields degraders with DC₅₀ values <50 nM [10]. The protonation state (pKa ~9.0) ensures reactivity under physiological pH, while PEG₂’s polarity minimizes aggregation. In diTFA salt forms (e.g., CAS 162642716), solubility exceeds 50 mg/mL in water, streamlining bioconjugation workflows [7] [9].
Linker design profoundly influences PROTAC efficacy by modulating ternary complex geometry, solubility, and cell permeability. PEG₂-based linkers (e.g., in Thalidomide-Piperazine-PEG₂-NH₂) offer distinct advantages over alternatives:
Table 2: Linker Design Impact on PROTAC Properties
Linker Type | Representative Structure | Solubility (mg/mL) | Degradation Efficiency (DC₅₀) | Key Limitations |
---|---|---|---|---|
PEG₂ | ─OCH₂CH₂OCH₂CH₂─ | 15–25 (in water) | 10–100 nM | Potential metabolism at ether bonds |
Alkyl | ─(CH₂)₈─ | <5 | 50–500 nM | Hydrophobicity; aggregation |
Piperidine | N-linked cyclohexane | 5–10 | 20–200 nM | Synthetic complexity; rigidity |
Triazole | Click-chemistry derived ring | 10–15 | 30–300 nM | Polar surface area issues |
Despite advantages, PEG₂ linkers face challenges:
Alternative designs like rigid aromatics excel for pre-organized ternary complexes (e.g., MZ1 [5]), but PEG₂ remains optimal for modular, diverse POI targeting. As rational degrader design advances, hybrid linkers (e.g., PEG₂-piperidine) are emerging to balance flexibility and stability [5].
Compound Names Mentioned:
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